Dimethyl (3-iodobenzyl)malonate

Description

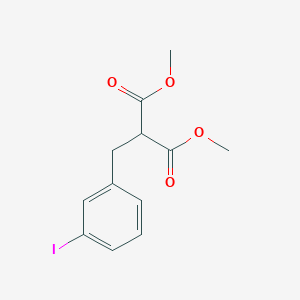

Dimethyl (3-iodobenzyl)malonate is a malonate ester derivative featuring a 3-iodobenzyl substituent at the central carbon of the malonate core. Structurally, it consists of two methyl ester groups and a benzyl moiety substituted with an iodine atom at the meta position. This compound is typically synthesized via alkylation of dimethyl malonate with 3-iodobenzyl halides (e.g., bromide or iodide) under basic conditions . The iodine atom confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for bioactive molecules .

Properties

IUPAC Name |

dimethyl 2-[(3-iodophenyl)methyl]propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IO4/c1-16-11(14)10(12(15)17-2)7-8-4-3-5-9(13)6-8/h3-6,10H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYOKZXTVNNAET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)I)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801228693 | |

| Record name | 1,3-Dimethyl 2-[(3-iodophenyl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474010-13-4 | |

| Record name | 1,3-Dimethyl 2-[(3-iodophenyl)methyl]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474010-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl 2-[(3-iodophenyl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (3-iodobenzyl)malonate can be synthesized through a multi-step process. One common method involves the alkylation of dimethyl malonate with 3-iodobenzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-iodobenzyl)malonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrogenation: The compound can be hydrogenated to reduce the ester groups to alcohols.

Condensation Reactions: It can participate in Knoevenagel condensation with aldehydes to form substituted alkenes

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Condensation Reactions: Bases like piperidine or pyrrolidine in solvents such as ethanol or methanol

Major Products Formed

Nucleophilic Substitution: Substituted malonates with various functional groups.

Hydrogenation: Reduced alcohol derivatives.

Condensation Reactions: Substituted alkenes and dienes

Scientific Research Applications

Synthesis of Bioactive Compounds

Dimethyl (3-iodobenzyl)malonate serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for functionalization that can lead to the development of pharmaceuticals.

Key Applications:

- Anticancer Agents: Research has shown that derivatives of malonic acid, including this compound, can be modified to create compounds with anticancer properties. For example, the incorporation of halogen atoms can enhance biological activity against cancer cells .

- Anti-inflammatory Drugs: The compound has been utilized in synthesizing anti-inflammatory agents by modifying its malonate moiety to create derivatives that inhibit inflammatory pathways .

Synthetic Methodologies

This compound is often used in synthetic methodologies due to its reactivity and ability to undergo various transformations.

Synthetic Pathways:

- Michael Addition Reactions: The compound can participate in Michael addition reactions, which are crucial for forming carbon-carbon bonds in complex organic molecules. This reaction is particularly useful in creating enantiomerically enriched compounds for pharmaceutical applications .

- Alkylation Reactions: this compound can be alkylated to produce more complex structures, which serve as precursors for various chemical entities, including insecticides and other agrochemicals .

Case Studies and Research Findings

Several studies highlight the utility of this compound in different research contexts:

Mechanism of Action

The mechanism of action of dimethyl (3-iodobenzyl)malonate in chemical reactions typically involves the activation of the methylene group by the ester groups, making it more susceptible to nucleophilic attack. The iodine atom also serves as a good leaving group, facilitating substitution reactions. In condensation reactions, the compound forms enolates that react with electrophiles to form carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Insights:

- Acidity: this compound is more acidic than unsubstituted dimethyl malonate (pKa ~2.34 for dimethyl malonate in water ) due to the electron-withdrawing iodine. However, it is less acidic than Meldrum’s acid (pKa 7.3 in DMSO) due to the absence of a stabilizing cyclic structure .

- Reactivity: The 3-iodobenzyl group facilitates palladium-catalyzed cross-coupling reactions, unlike non-halogenated analogs (e.g., dimethyl benzylmalonate) .

- Steric Effects: Bulky substituents (e.g., 3-iodobenzyl) reduce nucleophilic attack at the central carbon compared to smaller groups (e.g., methyl) .

Biological Activity

Dimethyl (3-iodobenzyl)malonate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and neuroprotection. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is an iodinated derivative of malonic acid, which is characterized by the presence of a 3-iodobenzyl group. The molecular formula is C₁₄H₁₅I O₄, and it has a molecular weight of approximately 348.18 g/mol. Its structure allows for interaction with various biological targets, making it a candidate for further pharmacological studies.

- Inhibition of Enzymatic Activity :

-

Neuroprotective Effects :

- Studies indicate that this compound can cross the blood-brain barrier and has neuroprotective properties. It reduces neuronal apoptosis and oxidative stress in models of cardiac arrest, promoting recovery of neurological functions post-event . The compound has demonstrated the ability to inhibit caspase-3 cleavage, which is crucial in the apoptotic pathway.

Study 1: Neuroprotection Post-Cardiac Arrest

- Model : Sprague-Dawley male rats

- Dosage : 6 mg/kg/min via intravenous infusion for 51 minutes

- Findings : Improved return of spontaneous circulation (ROSC) and neurological performance were observed. Notably, there was a significant reduction in hippocampal neuron apoptosis at three days post-cardiac arrest, alongside decreased oxidative stress levels .

Study 2: Tumor Imaging with Iodinated Derivatives

- Context : Research on radioiodinated phenylalkyl malonic acid derivatives indicated that compounds similar to this compound could be utilized for pH-specific imaging in tumor cells.

- Results : The biodistribution profile showed favorable retention in blood and significant uptake in acidic tumor environments, suggesting potential applications in tumor imaging and therapy .

Data Table: Summary of Biological Activities

Discussion

The biological activity of this compound presents promising avenues for research and therapeutic applications. Its role as a competitive inhibitor of SDH suggests it could be leveraged in metabolic modulation strategies for cancer therapy. Furthermore, its neuroprotective properties highlight its potential utility in treating conditions associated with neuronal damage.

Future Directions

Further research is necessary to explore:

- The full range of biological targets affected by this compound.

- Long-term effects and safety profiles in various animal models.

- Clinical applications and efficacy in human subjects.

Q & A

Q. What are the optimal synthetic routes for preparing Dimethyl (3-iodobenzyl)malonate, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves multi-step alkylation or condensation reactions. For example:

- Alkylation of malonate esters : Use 3-iodobenzyl bromide with dimethyl malonate in the presence of a strong base (e.g., NaH or KOtBu) in anhydrous THF or DMF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

- Optimization : Apply factorial design to test variables (e.g., solvent polarity, base strength, temperature). For instance, a 2³ factorial design can evaluate solvent (DMF vs. THF), base (NaH vs. KOtBu), and temperature (0°C vs. RT) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. How should solubility and stability be managed during storage and experimental use?

Methodological Answer:

- Solubility screening : Test in polar (DMSO, methanol) and non-polar (hexane, ethyl acetate) solvents. Dimethyl malonate derivatives often dissolve well in DMSO .

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis. Use amber vials to avoid photodegradation of the iodobenzyl group .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Palladium-catalyzed coupling : Use Suzuki-Miyaura reactions with aryl boronic acids to replace iodine. Monitor kinetics via in-situ ¹H NMR or LC-MS to track intermediate formation .

- Isotopic labeling : Introduce deuterium at the malonate α-position to study steric/electronic effects on reaction rates .

Q. How can computational modeling enhance the design of derivatives for targeted biological or material applications?

Methodological Answer:

Q. How can contradictory data in literature regarding malonate ester reactivity be resolved?

Methodological Answer:

- Systematic validation : Replicate reported protocols with controlled conditions (e.g., humidity, oxygen levels). Use DOE (Design of Experiments) to identify critical variables .

- Meta-analysis : Cross-reference hazard data from EPA reports (e.g., hydrolysis rates) with experimental results to resolve discrepancies .

Q. What advanced analytical methods are suitable for studying polymer/composite materials derived from malonate esters?

Methodological Answer:

- Thermal analysis : DSC to measure glass transition temperatures (Tg) and TGA for degradation profiles .

- Mechanical testing : AFM or tensile testing to evaluate Young’s modulus in malonate-based polymers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.